tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of tert-butyl pyrazole-5-carboxylate with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) in an organic solvent .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, scalability, and safety compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithiums or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets . The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine
Comparison: tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity compared to similar compounds . The trifluoromethyl group also contributes to the compound’s lipophilicity and ability to interact with biological targets .
Properties
Molecular Formula |
C9H11F3N2O2 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)6-4-5-13-14(6)9(10,11)12/h4-5H,1-3H3 |
InChI Key |
YRUIBWDWCKRPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=NN1C(F)(F)F |
Origin of Product |
United States |
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